molecular formula C15H11F3N4OS B2936202 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 442865-44-3

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2936202
CAS No.: 442865-44-3
M. Wt: 352.34
InChI Key: MDYUDZQKVBPDME-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyridine core, a sulfanyl linker, and an acetamide group terminating in a 2-(trifluoromethyl)phenyl substituent. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the triazolo-pyridine system contributes to π-π stacking interactions with biological targets .

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N4OS/c16-15(17,18)10-5-1-2-6-11(10)19-13(23)9-24-14-21-20-12-7-3-4-8-22(12)14/h1-8H,9H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYUDZQKVBPDME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the triazolopyridine core. One common method involves the palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation . The resulting intermediate is then reacted with appropriate reagents to introduce the sulfanyl and acetamide groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfanyl group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

a) Triazolo[4,3-a]quinoline Derivatives ()
  • Structure: Features a fused quinoline system (larger aromatic core) instead of pyridine.
  • Substituents : The acetamide is linked to a 3-(trifluoromethyl)phenyl group vs. the 2-position in the target compound.
  • Implications: The expanded aromatic system may improve target binding affinity but reduce solubility.
b) Triazolo[4,3-b]pyridazine Derivatives ()
  • Structure : Pyridazine (two adjacent nitrogen atoms) replaces pyridine.
  • Substituents : Example: 3-fluorophenyl on the triazolo core and 3-CF₃-phenyl on acetamide ().
  • Implications: Pyridazine’s electron-deficient nature may enhance interactions with polar residues in enzymes.
c) Triazolo[4,3-a]azepine Derivatives ()
  • Structure: A seven-membered azepine ring fused with triazolo and chromenone systems.
  • Implications: The bulky azepine-chromenone system likely reduces membrane permeability but may improve binding to hydrophobic pockets in proteins. This contrasts with the target compound’s compact pyridine core .

Substituent Variations

a) Halogen and CF₃ Modifications ()
  • Structure : 8-chloro and 6-CF₃ on the triazolo[4,3-a]pyridine core; acetamide linked to 2-(difluoromethoxy)phenyl .
  • Difluoromethoxy improves lipophilicity compared to CF₃ but may reduce metabolic stability .
b) Alkyl and Aryl Substituents ()
  • Examples : Ethoxy, methyl, and pyridyl groups (e.g., : 2-pyridyl on triazole; : 4-ethoxyphenyl).
  • Implications : Ethoxy groups enhance hydrophobicity, while pyridyl substituents introduce hydrogen-bonding capability. These modifications are absent in the target compound, which relies solely on CF₃ for lipophilicity .

Structural and Property Comparison Table

Compound Core Substituents (Acetamide) Key Modifications Potential Implications
[1,2,4]Triazolo[4,3-a]pyridine 2-(trifluoromethyl)phenyl Ortho-CF₃, compact core High metabolic stability, moderate lipophilicity
[1,2,4]Triazolo[4,3-a]quinoline 3-(trifluoromethyl)phenyl Meta-CF₃, expanded core Improved binding affinity, reduced solubility
[1,2,4]Triazolo[4,3-b]pyridazine 3-(trifluoromethyl)phenyl Pyridazine core, 3-F-phenyl Enhanced polar interactions, selectivity
[1,2,4]Triazolo[4,3-a]pyridine 2-(difluoromethoxy)phenyl 8-Cl, 6-CF₃, difluoromethoxy Increased reactivity, altered PK
[1,2,4]Triazolo[4,3-b]pyridazine 4-ethoxyphenyl Ethoxy, methyl on core Higher hydrophobicity, metabolic risks

Biological Activity

The compound 2-{[1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties and potential therapeutic applications.

  • Chemical Formula : C₁₀H₈F₃N₃S
  • Molecular Weight : 263.25 g/mol
  • IUPAC Name : this compound
  • Appearance : White to off-white powder

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant anticancer properties. For instance, derivatives of triazoles have been shown to inhibit the proliferation of various cancer cell lines. In a study involving triazole derivatives, compounds similar to the one demonstrated cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

CompoundCell LineIC50 (µM)
Triazole Derivative AMCF-712.5
Triazole Derivative BBel-740215.0

Antimicrobial Activity

The compound also shows promising antimicrobial properties. Certain triazole derivatives have been reported to possess antibacterial and antifungal activities comparable to standard antibiotics. For example, studies have highlighted that triazoles can effectively combat pathogens like Staphylococcus aureus and Candida albicans .

PathogenActivityReference
Staphylococcus aureusInhibition Zone: 18 mm
Candida albicansMIC: 32 µg/mL

Antiviral Activity

Mercapto-substituted triazoles have been recognized for their antiviral potential as well. The biological activity of similar compounds has been linked to their ability to inhibit viral replication processes, making them candidates for further exploration in antiviral drug development .

Study 1: Anticancer Efficacy

A recent study evaluated a series of triazole derivatives for their anticancer effects. The specific compound was synthesized and tested against several cancer cell lines. Results showed that it inhibited cell growth significantly at low concentrations.

Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of triazole derivatives. The compound was tested against various bacterial and fungal strains, revealing effective inhibition rates that suggest its potential use as an antimicrobial agent.

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